4-{[4-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid
Description
4-{[4-Methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid is a synthetic organic compound featuring a butanoic acid backbone substituted with a 4-methyl-3-(propionylamino)phenyl group via an amide linkage.
Properties
IUPAC Name |
4-[4-methyl-3-(propanoylamino)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-12(17)16-11-8-10(5-4-9(11)2)15-13(18)6-7-14(19)20/h4-5,8H,3,6-7H2,1-2H3,(H,15,18)(H,16,17)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJGEHDPNYOIFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-methylacetanilide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting amine is acylated with propionyl chloride to form the propionylamino derivative.
Coupling: Finally, the propionylamino derivative is coupled with succinic anhydride to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-{[4-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The amine and carboxylic acid groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
4-{[4-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-{[4-methyl-3-(propionylamino)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The amide and carboxylic acid groups allow it to form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound belongs to a family of 4-(substituted-phenylamino)-4-oxobutanoic acids. Key structural variations among analogs include:
- Halogens (e.g., chloro in ) increase lipophilicity, influencing membrane permeability.
- Methoxy groups () contribute to lipophilicity and may stabilize π-π interactions.
- Glycosidic linkages () drastically increase hydrophilicity, altering biodistribution.
- Piperazine moieties () introduce basicity and hydrogen-bonding capacity, often used in drug design.
Physicochemical Properties
Key data from analogs:
- Thermal Stability : The dimethoxyphenyl analog () has a higher melting point (188–190°C) compared to simpler derivatives, likely due to extended conjugation and intermolecular hydrogen bonding.
- Solubility : Nitro and chloro derivatives exhibit lower aqueous solubility, while glycosylated analogs () are water-soluble.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
